Tenalisib R Enantiomer
概要
準備方法
合成ルートと反応条件
RP6530 R エナンチオマーの合成は、市販の出発物質から始まる複数のステップを伴います反応条件は、通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .
工業的生産方法
RP6530 R エナンチオマーの工業的生産は、同様の合成ルートに従いますが、商業的な需要を満たすためにスケールアップされます。 このプロセスには、反応条件の最適化、精製ステップ、および品質管理対策が含まれ、規制基準への適合性と整合性を確保します .
化学反応の分析
反応の種類
RP6530 R エナンチオマーは、次のようなさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: 1つの官能基が別の官能基に置き換わる反応.
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(例:炭素上のパラジウム)があります。 反応は通常、最適な結果を確保するために、制御された温度と圧力の下で行われます .
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまな中間体と副生成物が含まれ、これらはさらに精製されて、目的の阻害活性を有する最終化合物を得ます .
科学研究への応用
RP6530 R エナンチオマーは、次のような幅広い科学研究への応用を有しています。
科学的研究の応用
RP6530 R Enantiomer has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase pathway and its role in cellular signaling.
Biology: Investigated for its effects on cell proliferation, apoptosis, and immune modulation.
Industry: Potential applications in the development of targeted therapies for cancer and other diseases.
作用機序
RP6530 R エナンチオマーは、ホスホイノシチド3キナーゼのデルタおよびガンマアイソフォームを選択的に阻害することにより、その効果を発揮します。 この阻害は、ホスホイノシチド3キナーゼ-AKTシグナル伝達経路を阻害し、細胞増殖の抑制、アポトーシスの増加、および腫瘍微小環境の調節につながります . この化合物は、免疫調節と炎症に関与するさまざまな分子標的と経路にも影響を与えます .
類似化合物の比較
類似化合物
独自性
RP6530 R エナンチオマーは、ホスホイノシチド3キナーゼのデルタおよびガンマアイソフォームに対する高い特異性と効力によって特徴付けられます。 このデュアル阻害は、より幅広い治療効果を提供し、単一アイソフォーム阻害剤と比較して耐性発達の可能性を低下させる可能性があります .
類似化合物との比較
Similar Compounds
Idelalisib: Another phosphoinositide 3-kinase delta inhibitor used in the treatment of chronic lymphocytic leukemia.
Duvelisib: A dual phosphoinositide 3-kinase delta/gamma inhibitor with similar applications in hematologic malignancies.
Uniqueness
RP6530 R Enantiomer is unique due to its high specificity and potency against both delta and gamma isoforms of phosphoinositide 3-kinase. This dual inhibition provides a broader therapeutic effect and potentially reduces the likelihood of resistance development compared to single isoform inhibitors .
生物活性
Tenalisib, also known as RP6530, is a selective dual inhibitor of phosphoinositide-3-kinases (PI3K) δ and γ. It has garnered attention for its potential therapeutic applications in hematologic malignancies, particularly in peripheral T-cell lymphomas (PTCL) and cutaneous T-cell lymphomas (CTCL). This article delves into the biological activity of the R enantiomer of Tenalisib, summarizing key research findings, pharmacokinetics, efficacy, and safety profiles.
Tenalisib exerts its effects by selectively inhibiting the PI3K pathways that are crucial for cell proliferation and survival in various cancers. The dual inhibition of PI3K δ and γ leads to a reduction in tumor cell growth and enhances apoptosis in malignant cells. This mechanism is particularly relevant in T-cell malignancies where these pathways are often dysregulated.
Pharmacokinetics
The pharmacokinetic profile of Tenalisib has been characterized through various clinical studies. Notably:
- Absorption : Tenalisib demonstrates rapid absorption with dose-dependent increases in maximum plasma concentration () and area under the curve () values up to 400 mg doses .
- Metabolism : It is metabolized primarily via CYP3A4, with its metabolite IN0385 showing higher plasma exposure compared to the parent compound .
- Elimination : The elimination kinetics appear to be similar for both Tenalisib and IN0385, indicating a predictable pharmacokinetic behavior that supports its use in combination therapies .
Efficacy
Clinical studies have reported on the efficacy of Tenalisib, particularly in combination with other agents like romidepsin:
- Response Rates : In a phase I/II study involving patients with relapsed/refractory TCL, the overall objective response rate (ORR) was 63%, with complete response (CR) rates at 25.9% and partial response (PR) at 37% . In PTCL patients, ORR reached 75% with a CR rate of 50%, suggesting a synergistic effect when combined with romidepsin .
- Duration of Response : The median duration of response was reported at approximately 5.03 months .
Table 1: Summary of Efficacy Findings
Study Type | Patient Population | Objective Response Rate | Complete Response Rate | Partial Response Rate | Median Duration of Response |
---|---|---|---|---|---|
Phase I/II Study | Relapsed/Refractory TCL | 63% | 25.9% | 37% | 5.03 months |
Phase I Study | Hematologic Malignancies | 19% | 7% | 13% | 5.7 months |
Safety Profile
The safety profile of Tenalisib has been evaluated in multiple studies:
- Adverse Events : Common treatment-emergent adverse events included nausea, diarrhea, fatigue, and thrombocytopenia. Serious adverse events were limited to hypertriglyceridemia and neutropenia .
- Dose Tolerance : No dose-limiting toxicities were observed up to doses of 1200 mg twice daily, indicating a favorable safety margin for further clinical development .
Table 2: Summary of Adverse Events
Adverse Event | Incidence (%) |
---|---|
Nausea | >15 |
Thrombocytopenia | >15 |
Increased AST/ALT | >15 |
Fatigue | >15 |
Diarrhea | >15 |
Case Studies
Several case studies have illustrated the clinical application of Tenalisib:
- Case Study in PTCL : A patient with relapsed PTCL demonstrated a significant reduction in tumor size after initiating treatment with Tenalisib combined with romidepsin. The patient achieved a CR within three cycles, highlighting the potential for this combination therapy to induce rapid responses.
- Case Study in CTCL : Another patient with advanced CTCL showed a marked improvement in skin lesions and overall quality of life after receiving Tenalisib monotherapy for four months, achieving a PR.
特性
IUPAC Name |
3-(3-fluorophenyl)-2-[(1R)-1-(7H-purin-6-ylamino)propyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXDQPRPFRKGKZ-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138191 | |
Record name | 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1639417-54-1 | |
Record name | 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1639417-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。